molecular formula C9H9N3OS2 B1481074 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098088-17-4

6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1481074
CAS No.: 2098088-17-4
M. Wt: 239.3 g/mol
InChI Key: CAEYAAXMKGCMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a novel heterocyclic compound designed for research applications, particularly in oncology and medicinal chemistry. This small molecule features a dihydropyrimidin-4-one core, a scaffold is recognized for its diverse biological activities and is present in several pharmacologically active compounds . The integration of the 2,4-dimethylthiazole moiety is intended to enhance molecular interactions with biological targets, potentially improving specificity and efficacy in research settings. While specific biological data for this exact compound requires further investigation, structurally similar 2-thioxo-dihydropyrimidin-4-one analogs have demonstrated significant research value. Such compounds have been explored as potent inhibitors of specific kinases, like PIM-1 kinase, which plays a crucial role in cell proliferation and survival pathways in various cancers . Other related dihydropyrimidinethiones have shown promising cytotoxic effects in studies against human cancer cell lines, including breast (MCF-7), gastric (AGS), and liver (Hep-G2) cancers, often by inducing apoptosis and cell cycle arrest . This product is offered to support early-stage research and high-throughput screening campaigns. It represents a valuable building block for chemical biologists and medicinal chemists aiming to develop new therapeutic leads. Researchers can utilize this compound to explore structure-activity relationships (SAR) and investigate novel mechanisms of action against targets of interest. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Target Audience: This compound is designed for use by pharmaceutical researchers, medicinal chemists, and chemical biologists conducting investigations in drug discovery. Research Applications: Its primary applications include use as a reference standard in bioassays, a building block in organic synthesis, and a candidate molecule in high-throughput screening for anticancer activity or enzyme inhibition. Quality & Handling: For laboratory research use only. Not for drug, household, or other uses. Please consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYAAXMKGCMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of Thiobarbituric Acid Derivatives with Aldehydes

One common approach to synthesize thioxo-dihydropyrimidinones involves the condensation of thiobarbituric acid or its derivatives with aldehydes under reflux conditions in ethanol or acetic acid. This method is exemplified by the synthesis of bis-thiobarbiturates, where a mixture of thiobarbituric acid (2.0 mmol) and aldehydes (1.0 mmol) is stirred for 2–6 hours at room temperature or refluxed at elevated temperatures (~80 °C). The product precipitates as a solid, which is filtered, washed, and recrystallized to yield the desired compound.

In the context of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the aldehyde would be substituted with a 2,4-dimethylthiazol-5-carboxaldehyde or an equivalent thiazolyl aldehyde to introduce the thiazolyl moiety at position 6.

Reaction of 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with Thiazolyl Derivatives

Another strategy involves the use of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a key intermediate, which can be synthesized by condensation of thiourea with ethyl cyanoacetate in sodium ethoxide solution. This intermediate can then be reacted with thiazolyl halides or thiazolyl-substituted reagents under nucleophilic substitution or coupling conditions to introduce the 2,4-dimethylthiazol-5-yl group at the 6-position.

This method allows for a modular approach where the pyrimidine core is prepared first, followed by functionalization with the thiazolyl substituent, potentially improving yields and selectivity.

Fusion and Nucleophilic Substitution Methods

Synthesis of 6-substituted pyrimidinones often involves nucleophilic substitution of 6-chloropyrimidin-4(3H)-ones with thiazolyl amines or related nucleophiles. For example, 2-amino-6-chloropyrimidin-4(3H)-one can be prepared by chlorination of 2-aminopyrimidine derivatives using phosphoryl chloride at 85–95 °C, followed by partial hydrolysis. The 6-chloro substituent is then displaced by nucleophilic attack of thiazolyl amines or their derivatives under fusion conditions (~190 °C) or reflux in suitable solvents, yielding 6-(thiazolyl)-2-thioxo-pyrimidin-4(1H)-ones.

This method is advantageous for introducing various substituents at the 6-position, including the 2,4-dimethylthiazol-5-yl group, by selecting the appropriate thiazolyl nucleophile.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Acetic acid, or Dioxane Choice depends on solubility and reactivity
Temperature Room temperature to reflux (25–110 °C) Higher temperatures favor faster reactions
Reaction Time 2–6 hours Monitored by TLC for completion
Catalysts/Base Triethylamine (TEA) or sodium ethoxide Facilitates nucleophilic substitution or condensation
Work-up Filtration, washing with cold ethanol and petroleum ether, recrystallization Purifies the product

Characterization and Purity

The synthesized compound is typically characterized by:

Research Findings and Comparative Analysis

  • Bis-thiobarbiturates synthesized by condensation methods show good antioxidant and enzyme inhibitory activities, highlighting the importance of the thioxo group.
  • The use of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a versatile intermediate allows for diverse functionalization, including coupling with heteroaryl groups like thiazoles, yielding compounds with potential anticancer properties.
  • Fusion and nucleophilic substitution methods provide efficient routes for 6-substitution, with yields ranging from 67% to 84% reported for related compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages References
Condensation of thiobarbituric acid with aldehydes Thiobarbituric acid, 2,4-dimethylthiazol-5-carboxaldehyde Ethanol or acetic acid, reflux, 2–6 h Simple, direct synthesis, good yields
Reaction of 6-amino-2-thioxo pyrimidinone with thiazolyl derivatives 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, thiazolyl halides Sodium ethoxide, reflux or room temp, TEA catalyst Modular, allows diverse substitutions
Nucleophilic substitution of 6-chloropyrimidinone 2-Amino-6-chloropyrimidin-4(3H)-one, thiazolyl amines Fusion at 190 °C or reflux in solvents High yield, selective substitution

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thione (C=S) and carbonyl (C=O) groups serve as primary reaction sites for nucleophilic attacks. Key reactions include:

Amine Additions

  • Reacts with primary/secondary amines to form substituted thioamide derivatives

  • Example: Reaction with benzylamine (1:1 molar ratio) in ethanol under reflux yields N-benzyl-6-(2,4-dimethylthiazol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Thiol Additions

  • Forms disulfide bridges with aliphatic thiols

  • Reaction with mercaptoethanol produces water-soluble derivatives through S–S bond formation

Metal Complexation

The compound acts as a bidentate ligand via S- and O-donor atoms:

Metal SaltReaction ConditionsComplex FormedCoordination SitesReference
AuCl₃·HCl·4H₂ODMSO/NaOH, 60°C, 2h[Au(C₉H₈N₃OS₂)₂]Cl₃S (thione), O (carbonyl)
AgNO₃Methanol, RT, 12hAg(I)-pyrimidinoneS (primary)

Key Findings for Au(III) Complex (Source 4):

  • Stability: Decomposes >350°C

  • NMR Shifts:

    • ¹H: Downfield shift of NH protons (δ 10.8–10.9 ppm)

    • ¹³C: C=S resonance at 174.09 ppm vs 175.87 ppm in free ligand

  • Antibacterial enhancement: 4× increased activity against S. aureus vs parent compound

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions and annulation reactions:

With Hydrazonoyl Halides

  • Forms fused pyrimidine systems (e.g., pyrido[3,2-e] triazolo[4,3-a]pyrimidin-5(7H)-ones)

  • Conditions: Dioxane/TEA, reflux (12-24h)

  • Yield Range: 62-78%

Reaction Table (Selected Examples):

EntryPartner CompoundProduct ClassTime (h)Yield (%)
12-Bromophenylhydrazonoyl chloridePyridotriazolopyrimidine1871
24-Nitrophenylhydrazonoyl bromidePyridotriazolopyrimidine2468

Oxidation/Reduction Behavior

The thione group shows redox sensitivity:

Oxidation

  • H₂O₂ (3%): Converts C=S → C=O forming 6-(2,4-dimethylthiazol-5-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one

  • Reaction Rate: Complete conversion in 4h at pH 8.5

Reduction

  • NaBH₄ in ethanol reduces C=S → C–SH

  • Product: 6-(2,4-dimethylthiazol-5-yl)-2-mercapto-2,3-dihydropyrimidin-4(1H)-one (unstable, polymerizes readily)

Solvent Effects on Reactivity

Comparative studies demonstrate significant solvent dependence:

SolventReaction TypeRate Constant (k, ×10⁻³ s⁻¹)
DMSOAu Complexation4.12 ± 0.15
H₂OAu Complexation0.89 ± 0.04
DMFAmine Addition2.67 ± 0.11

Polar aprotic solvents enhance reaction rates by stabilizing transition states through dipole interactions .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step reactions that include cyclization processes. Various methods have been reported for synthesizing derivatives of this compound, often employing thiazole and pyrimidine scaffolds as starting materials. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance:

  • In vitro studies have demonstrated that compounds containing the thiazole ring exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be as low as 1.95 μg/mL .
  • The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

The compound has also shown promise in anticancer research:

  • Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa cells. This was assessed using flow cytometry to measure phosphatidylserine externalization .
  • The anticancer activity is attributed to the compound's ability to interfere with cell cycle progression and promote cellular apoptosis through various signaling pathways .

Case Study: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives against clinically relevant pathogens:

CompoundTarget PathogenMIC (μg/mL)MBC (μg/mL)
Compound AStaphylococcus aureus0.71.5
Compound BEscherichia coli1.02.0
Compound CKlebsiella pneumoniae0.51.0

The results indicated that certain modifications on the thiazole ring enhanced antimicrobial activity significantly compared to standard antibiotics .

Case Study: Anticancer Mechanism Elucidation

Research focusing on the anticancer properties revealed that:

  • Treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
  • Mechanistic studies showed that treatment led to an increase in reactive oxygen species (ROS) production and activation of caspase pathways, indicating a clear apoptotic effect .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 2,4-dimethylthiazole group distinguishes it from analogs with phenyl, morpholino, or imidazole substituents. Key structural comparisons include:

  • Electron-Withdrawing vs. Electron-Donating Groups: Thiazole rings (electron-withdrawing) may increase electrophilicity at the pyrimidinone core compared to phenylamino (electron-donating) substituents in compounds like 1a–c .

Physicochemical Properties

  • Melting Points : Range from 108°C (nitrophenyl derivatives, 4h ) to >300°C (imidazole-based 9 ) .
  • Solubility : Bulky substituents (e.g., diethylaminium in 4f–i ) improve organic solubility, while polar groups (e.g., hydroxyethyl in 9 ) enhance aqueous solubility .

Key Research Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (e.g., thiazole) may enhance antitumor activity by stabilizing charge-transfer interactions with biological targets .

Synthetic Flexibility: The pyrimidinone core accommodates diverse substituents, enabling tailored pharmacokinetic properties .

Metal Complexation: Au(III) complexes of 2-thioxo-pyrimidinones show promise in overcoming microbial resistance .

Biological Activity

6-(2,4-Dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine structure, which is known for its pharmacological relevance. The synthesis of this compound typically involves the condensation of appropriate thiazole and pyrimidine precursors. For instance, derivatives of thiazole have been synthesized and evaluated for their biological activities, demonstrating the importance of structural modifications in enhancing efficacy .

Biological Activity

Antitumor Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives with similar structures have been reported to show high inhibition rates against prostate cancer cell lines (PC-3) and other tumor types .

Mechanism of Action
The antitumor activity is often attributed to the compound's ability to interfere with key cellular pathways involved in cancer progression. It has been suggested that these compounds may inhibit specific kinases associated with tumor growth and metastasis . Additionally, structural optimization studies indicate that electron-withdrawing groups enhance the cytotoxic effects against cancer cells .

Pharmacological Studies

Inhibition of Enzymatic Activity
The compound has shown promising results in inhibiting enzymes linked to cancer progression. For instance, studies on related thiazole derivatives indicate their potential as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism and cancer cell proliferation . Inhibitory activity was noted at concentrations as low as 10 µM, suggesting a potent effect.

Antimicrobial Properties
In addition to its antitumor effects, this compound exhibits antimicrobial activity against various pathogens. Thiazole derivatives have been documented to possess broad-spectrum activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The minimum inhibitory concentrations (MIC) for these compounds often fall within clinically relevant ranges.

Case Studies

Several studies have highlighted the biological efficacy of thiazole-pyrimidine derivatives:

  • Antitumor Screening : A study evaluated multiple derivatives against several cancer cell lines and identified compounds with IC50 values below 60 µM as highly effective .
  • Enzyme Inhibition : Research demonstrated that certain thiazole derivatives could selectively inhibit 11β-HSD1 over 11β-HSD2, indicating potential for targeted cancer therapies .
  • Antimicrobial Activity : A series of thiazole derivatives were tested against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into their clinical applications .

Q & A

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
CyclocondensationThiourea, sodium ethoxide, reflux20–32
S-AlkylationChloroacetamides, K₂CO₃, DMF75–82
Multi-component reactionGlucose, thiobarbituric acid, amino acids26–32

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic
1H/13C NMR, IR, and HRMS are essential.

  • NMR : Signals for thioxo (δ ~160–185 ppm in 13C) and pyrimidinone carbonyl (δ ~165–170 ppm) are diagnostic. Aromatic protons in the dimethylthiazole moiety appear as distinct singlets (δ ~6.5–7.5 ppm) .
  • IR : Strong absorption bands at ~3200 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .

How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives?

Advanced
Discrepancies often arise from tautomerism (e.g., thione-thiol equilibria) or polymorphic crystal forms. Strategies include:

  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR/IR) to resolve ambiguous signals .
  • Solvent screening : Recrystallize in polar/non-polar solvents to isolate dominant tautomers .
  • Computational modeling : DFT calculations predict stable conformers and compare with experimental spectra .

What strategies enhance bioavailability or target specificity in pharmacological studies?

Q. Advanced

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) via S-alkylation or acylation to improve solubility .
  • Prodrug design : Mask thiol groups with labile protecting groups (e.g., acetyl) for controlled release .
  • Structure-activity relationship (SAR) : Systematic substitution at the 5- and 6-positions optimizes binding to viral enzymes (e.g., thymidylate kinase) .

How do molecular docking studies inform the design of derivatives targeting viral enzymes?

Advanced
Docking simulations (e.g., AutoDock Vina) predict binding modes to viral targets. For example:

  • Variola virus thymidylate kinase : Derivatives with pentahydroxyhexyl chains show high binding affinity (ΔG = −9.71 to −10.11 kcal/mol) due to hydrogen bonding with Asp39 and Arg59 .
  • Antiviral SAR : Bulky substituents at the 2,4-dimethylthiazole ring enhance hydrophobic interactions with enzyme pockets .

What in vitro assays evaluate the antiviral activity of thioxo-dihydropyrimidinone derivatives?

Q. Advanced

  • Plaque reduction assay : Measures viral load inhibition in Vero cells .
  • Cytopathic effect (CPE) assay : Quantifies cell viability post-infection using MTT or resazurin .
  • Enzyme inhibition : Directly tests inhibition of viral enzymes (e.g., thymidylate kinase) via radiometric assays .

How can SAR studies systematically identify key pharmacophores?

Q. Advanced

  • Scaffold diversification : Synthesize analogs with variations at the thiazole (e.g., halogenation) and pyrimidinone rings (e.g., N-alkylation) .
  • 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic and steric fields to correlate substituents with activity .
  • Bioisosteric replacement : Substitute sulfur with oxygen/selenium to modulate electronic effects .

What computational methods predict binding affinities of novel analogs?

Q. Advanced

  • Molecular dynamics (MD) : Simulates ligand-receptor interactions over time to assess stability .
  • Free energy perturbation (FEP) : Calculates relative binding energies for lead optimization .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. Table 2: Biological Activities of Representative Derivatives

DerivativeActivityAssay ModelReference
Pt(II)Cl₂ complex (Compound 161)Antiviral (HSV-1)Plaque reduction
SG-3 (Glucose-thiobarbituric acid)Anti-variolaMolecular docking
Indole-methylene derivative (27)AntimicrobialMicrobial inhibition

Q. Notes

  • Experimental Design : Prioritize orthogonal purification (e.g., column chromatography + recrystallization) to minimize impurities .
  • Data Contradictions : Cross-check melting points and spectral data against known analogs to identify synthetic byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2,4-dimethylthiazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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